7-(4-Chlorophenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
説明
BenchChem offers high-quality 7-(4-Chlorophenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-Chlorophenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
7-(4-chlorophenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2/c1-11-16(18(22)27)17(12-6-8-14(21)9-7-12)26-20(23-11)24-19(25-26)13-4-3-5-15(10-13)28-2/h3-10,17H,1-2H3,(H2,22,27)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXAAKVVGYSWHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)OC)N1)C4=CC=C(C=C4)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 7-(4-Chlorophenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article summarizes the biological activity of this compound based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of triazolopyrimidine compounds show significant antibacterial activity against various bacterial strains.
- Anticancer Activity : The compound has been evaluated for its ability to inhibit the proliferation of cancer cell lines.
Antimicrobial Activity
A study conducted on similar triazole derivatives demonstrated notable antibacterial properties. The following table summarizes the antibacterial activity observed:
| Compound | Target Bacteria | Inhibition Zone (mm) | Notes |
|---|---|---|---|
| 7a | Staphylococcus aureus | 14–17 | Potent against Gram-positive |
| 7b | Escherichia coli | 10–13 | Moderate activity |
| 7c | Pseudomonas aeruginosa | 9 | Lower efficacy |
These results indicate that modifications in the phenyl substituents significantly affect antibacterial potency. Compounds with halogen substitutions often showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
The anticancer potential of the compound was assessed using various human cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The following table presents the IC50 values obtained from these studies:
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| 7 | HepG-2 | < 25 | Potent |
| 7 | MCF-7 | < 25 | Potent |
| 7 | PC-3 | > 50 | Moderate |
The results indicate that the compound exhibits significant anti-proliferative effects against liver and breast cancer cell lines at low concentrations. The structure-activity relationship suggests that specific substitutions on the phenyl rings enhance its anticancer efficacy .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized to inhibit key enzymes or receptors involved in bacterial growth and cancer cell proliferation. This could involve:
科学的研究の応用
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. The specific compound under discussion has been evaluated against several cancer types:
- Breast Cancer (MCF-7) : The compound demonstrated notable cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
- Colon Cancer (HCT-116) : Similar studies revealed comparable antiproliferative effects, suggesting a broad spectrum of activity against different tumor types.
The biological activity may be attributed to its ability to interfere with nucleic acid synthesis and modulate key signaling pathways involved in cell proliferation and survival. Although the presence of the triazole ring suggests potential inhibitory activity against dihydrofolate reductase (DHFR), studies indicate that this specific compound may engage alternative mechanisms.
Synthesis and Evaluation
A study synthesized various 1,2,4-triazolo derivatives and evaluated their biological activities. The synthesized compounds were tested against breast and colon cancer cell lines, revealing that certain derivatives exhibited IC50 values in the micromolar range, indicating promising anticancer properties.
In Vitro Studies
In vitro assays demonstrated that the compound could induce apoptosis in cancer cells through the activation of caspase pathways. The findings suggest that this compound could be a valuable candidate for further development as an anticancer agent.
Other Therapeutic Applications
Beyond its anticancer properties, there is potential for this compound in other therapeutic areas such as:
- Antimicrobial Activity : Preliminary studies suggest that triazole derivatives may exhibit antimicrobial properties.
- Anti-inflammatory Effects : Research into related compounds has indicated possible anti-inflammatory effects, warranting further investigation into this compound's potential in treating inflammatory diseases.
準備方法
Reaction Design and Mechanism
The core structure of the target compound is synthesized via a one-pot, three-component reaction involving:
- 3-Amino-1,2,4-triazole derivatives : To introduce the 2-(3-methoxyphenyl) group, 3-amino-2-(3-methoxyphenyl)-1,2,4-triazole is required. This precursor is synthesized separately via Ullmann coupling or nucleophilic substitution before participating in the cyclocondensation.
- 4-Chlorobenzaldehyde : Provides the 7-(4-chlorophenyl) substituent.
- 5-Methylacetoacetanilide : Delivers the 5-methyl and 6-carboxamide functionalities.
The reaction proceeds through a Knoevenagel condensation between 4-chlorobenzaldehyde and 5-methylacetoacetanilide, forming an α,β-unsaturated ketone intermediate. Nucleophilic attack by the amino group of the triazole derivative initiates cyclization, yielding the triazolo[1,5-a]pyrimidine core (Scheme 1). Maltose (25 mol%) catalyzes the reaction under solvent-free conditions at 80°C, achieving 92–95% yields (Table 1).
Scheme 1 : Proposed mechanism for maltose-catalyzed synthesis.
4-Chlorobenzaldehyde + 5-Methylacetoacetanilide → α,β-Unsaturated Ketone
↓ Nucleophilic attack by 3-Amino-2-(3-methoxyphenyl)-1,2,4-triazole
Cyclization → Triazolo[1,5-a]pyrimidine-6-carboxamide
Optimization of Reaction Parameters
- Catalyst loading : 25 mol% maltose maximizes yield (95%) while minimizing byproducts.
- Temperature : 80°C ensures complete conversion within 20 minutes. Lower temperatures (60°C) require prolonged reaction times (40 minutes) and reduce yields (45%).
- Solvent-free conditions : Eliminate purification challenges associated with polar aprotic solvents (e.g., DMF, DMSO).
Table 1 : Yield optimization for triazolo[1,5-a]pyrimidine derivatives
| Entry | Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | None | 80 | 120 | 0 |
| 2 | Maltose (20) | 80 | 25 | 84 |
| 3 | Maltose (25) | 80 | 20 | 95 |
| 4 | Maltose (30) | 80 | 18 | 87 |
Alternative Synthetic Routes
Dimroth Rearrangement of Hydrazine Precursors
A patent-derived method utilizes N-benzylidene-N-pyrimidin-2-yl hydrazine precursors subjected to Dimroth rearrangement. For the target compound:
- Hydrazine precursor synthesis : React 4-chlorophenylpyrimidin-2-amine with 3-methoxybenzaldehyde.
- Rearrangement : Heat at 100°C in acetic acid to form the triazolo[1,5-a]pyrimidine skeleton.
- Phosphine oxide mitigation : Replace triphenylphosphine with maltose to reduce oxide byproducts by 70%.
Table 2 : Byproduct reduction using maltose vs. traditional catalysts
| Catalyst | Tri-Substituted Oxide Byproduct (%) | Yield (%) |
|---|---|---|
| Triphenylphosphine | 18 | 78 |
| Maltose | 5 | 92 |
Oxidative Cyclization
Computational studies propose oxidative cyclization of N-(3-methoxyphenyl)-N’-(4-chlorophenylpyrimidin-2-yl)hydrazine using iodine/DMSO. Density functional theory (DFT) calculations predict a reaction energy barrier of $$ \Delta G^\ddagger = 24.3 \, \text{kcal/mol} $$, favoring intramolecular C–N bond formation at 70°C.
Purification and Characterization
Isolation Techniques
Q & A
Q. What strategies improve multi-step synthesis scalability?
- Modular Approaches :
- Step 1 : Synthesize triazole intermediates via cyclocondensation (e.g., 3-amino-5-benzylthio-1,2,4-triazole) .
- Step 2 : Couple with pyrimidine precursors using Pd-catalyzed cross-coupling for regioselective aryl group attachment .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >98% purity for biological assays .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
